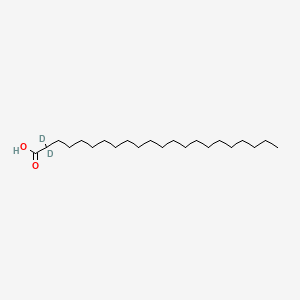

Docosanoic acid-d2

Description

Properties

IUPAC Name |

2,2-dideuteriodocosanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i21D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMSUNONTOPOIO-GQZVJHRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314465 | |

| Record name | Docosanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71607-34-6 | |

| Record name | Docosanoic-2,2-d2 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-2H2)Docosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-2H2)docosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Docosanoic acid-d2 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Docosanoic acid-d2, a deuterated form of behenic acid, designed for use in sophisticated analytical methodologies. This document outlines its chemical properties, typical applications, and detailed experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics.

Introduction to Docosanoic acid-d2

Docosanoic acid-d2 (also known as Behenic acid-d2) is a stable isotope-labeled saturated fatty acid. The deuterium atoms are specifically located at the C-2 position (Docosanoic-2,2-D2 acid), providing a distinct mass shift from its endogenous, non-labeled counterpart. This property makes it an invaluable tool in analytical chemistry, particularly for quantitative studies where precision and accuracy are paramount. Its primary application is as an internal standard in mass spectrometry (MS) based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations in sample preparation, extraction, and instrument response.

Chemical and Physical Properties

A summary of the key quantitative data for Docosanoic acid-d2 and its non-labeled form is presented below for easy comparison.

| Property | Docosanoic acid-d2 | Docosanoic acid (Behenic acid) |

| Synonyms | Behenic acid-d2, Docosanoic-2,2-D2 acid | Behenic acid, n-Docosanoic acid |

| CAS Number | 71607-34-6[1] | 112-85-6 |

| Molecular Formula | C₂₂H₄₂D₂O₂[1] | C₂₂H₄₄O₂ |

| Molecular Weight | 342.6 g/mol [1] | 340.58 g/mol |

| Purity | Typically >99% | Varies by grade |

| Physical State | Solid[1] | Waxy solid, crystals, or powder |

| Melting Point | Not specified | 79.95 °C |

| Solubility | Soluble in organic solvents | Soluble in chloroform, ethanol, and hot methanol |

| Storage | Room temperature, away from light and moisture | Room temperature |

Applications in Research and Drug Development

Docosanoic acid-d2 is predominantly utilized as an internal standard for the accurate quantification of docosanoic acid and other very-long-chain fatty acids (VLCFAs) in various biological matrices. This is crucial in several research areas:

-

Lipidomics: Studying the role of VLCFAs in cellular metabolism, membrane structure, and signaling pathways.

-

Metabolic Disorders: Investigating the link between VLCFA levels and diseases such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of these fatty acids is a key biomarker.

-

Drug Development: Assessing the effect of therapeutic interventions on fatty acid metabolism.

-

Nutritional Science: Quantifying the uptake and metabolism of dietary fats.

The logical workflow for utilizing Docosanoic acid-d2 as an internal standard in a typical lipidomics experiment is outlined below.

Experimental Protocols

The following are detailed methodologies for the quantification of docosanoic acid in biological samples using Docosanoic acid-d2 as an internal standard. Two common analytical platforms are described: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Docosanoic Acid using LC-MS/MS

This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.

1. Materials and Reagents:

-

Docosanoic acid-d2 (Internal Standard)

-

Docosanoic acid (Calibration Standard)

-

HPLC-grade solvents: Methanol, Acetonitrile, Isopropanol, Water

-

Formic acid

-

Chloroform

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma or an equivalent amount of tissue homogenate, add 10 µL of a known concentration of Docosanoic acid-d2 in methanol (e.g., 10 µg/mL).

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.

-

Vortex vigorously for 2 minutes.

-

Add 200 µL of water to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase into a clean vial.

-

Dry the extract under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate fatty acids (e.g., start with a low percentage of B, ramp up to 100% B, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Docosanoic acid (Analyte): Precursor ion (m/z) 339.3 -> Product ion (m/z) 339.3 (or a characteristic fragment if available).

-

Docosanoic acid-d2 (Internal Standard): Precursor ion (m/z) 341.3 -> Product ion (m/z) 341.3.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

4. Quantification:

-

Generate a calibration curve by analyzing known concentrations of docosanoic acid standard spiked with the same amount of Docosanoic acid-d2 internal standard as the samples.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Calculate the concentration of docosanoic acid in the biological samples using the regression equation from the calibration curve.

Quantification of Docosanoic Acid using GC-MS

This protocol requires derivatization of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

1. Materials and Reagents:

-

Docosanoic acid-d2 (Internal Standard)

-

Docosanoic acid (Calibration Standard)

-

Methanol with 2% (v/v) H₂SO₄ (or BF₃ in methanol) for derivatization

-

Hexane

-

Saturated NaCl solution

2. Sample Preparation, Extraction, and Derivatization:

-

Follow the sample preparation and lipid extraction steps as described in the LC-MS/MS protocol (Section 4.1, step 2), but dry the extract completely.

-

To the dried lipid extract, add 1 mL of methanol with 2% H₂SO₄.

-

Cap the vial tightly and heat at 80°C for 1 hour to convert fatty acids to FAMEs.

-

After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean GC vial.

3. GC-MS Analysis:

-

Gas Chromatography (GC):

-

Column: A suitable capillary column for FAME analysis (e.g., a wax-type or polar column).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 240°C) to elute the FAMEs.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Docosanoic acid methyl ester (Analyte): Monitor the molecular ion and/or characteristic fragment ions.

-

Docosanoic acid-d2 methyl ester (Internal Standard): Monitor the corresponding ions with a +2 Da mass shift.

-

-

4. Quantification:

-

Follow the same quantification strategy as described for the LC-MS/MS method (Section 4.1, step 4), using the peak areas of the selected ions for the analyte and the internal standard.

Data Interpretation and Quality Control

When using Docosanoic acid-d2 as an internal standard, the following points are crucial for reliable data:

-

Linearity: The response ratio should be linear over the expected concentration range of the analyte.

-

Recovery: The internal standard helps to normalize for losses during sample preparation. Consistent recovery should be demonstrated during method validation.

-

Matrix Effects: While the stable isotope-labeled standard corrects for most matrix effects, severe ion suppression or enhancement should be evaluated.

-

Isotopic Purity: The isotopic purity of the standard should be high to avoid any contribution to the analyte signal.

Conclusion

Docosanoic acid-d2 is an essential tool for researchers requiring accurate and precise quantification of docosanoic acid in complex biological samples. Its use as an internal standard in MS-based lipidomics workflows minimizes analytical variability, leading to high-quality, reproducible data critical for advancing our understanding of lipid metabolism in health and disease.

References

Technical Guide: Chemical Properties and Applications of Docosanoic Acid-d2

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Docosanoic acid-d2, a deuterated form of behenic acid. It details its physical characteristics, analytical methodologies for its quantification, and its primary application as an internal standard in lipidomics research.

Core Chemical and Physical Properties

Docosanoic acid-d2, specifically Docosanoic-2,2-d2 acid, is a stable isotope-labeled version of the 22-carbon saturated fatty acid, behenic acid. The inclusion of two deuterium atoms at the alpha-carbon position provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. Its physical properties are nearly identical to its non-deuterated counterpart.

Quantitative data for Docosanoic-2,2-d2 acid and its non-deuterated form are summarized below for easy comparison.

| Property | Docosanoic-2,2-d2 acid | Docosanoic acid (Behenic Acid) |

| Synonyms | Behenic acid-d2 | Behenic acid, C22:0 |

| CAS Number | 71607-34-6[1] | 112-85-6[2] |

| Molecular Formula | C₂₂H₄₂D₂O₂[1] | C₂₂H₄₄O₂[2] |

| Molecular Weight | 342.6 g/mol [1] | 340.6 g/mol [2] |

| Physical State | Solid[1] | White to cream crystalline powder or flakes[3] |

| Purity | >99%[1] | Not applicable |

| Melting Point | Data not available (expected to be ~79-80 °C) | 79.95 °C[2] |

| Boiling Point | Data not available (expected to be ~306 °C at 60 mm Hg) | 306 °C at 60 mm Hg[2] |

| Solubility | Data not available (expected to be similar to parent) | Soluble in DMF (~3 mg/ml), hot methanol, chloroform, and ethanol (2.18 mg/ml at 25°C)[4] |

| Storage | Room temperature[1] | Store in a cool, dry, well-ventilated place |

Experimental Protocols

Accurate characterization and quantification of Docosanoic acid-d2 are critical for its use in research. The following are detailed methodologies for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Quantification of Fatty Acids using GC-MS with Docosanoic Acid-d2 Internal Standard

This protocol describes the quantification of total fatty acids in a biological matrix (e.g., plasma, tissue homogenate) using Docosanoic acid-d2 as an internal standard. The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

1. Materials and Reagents:

-

Biological sample (e.g., 50 µL plasma)

-

Docosanoic acid-d2 internal standard (IS) solution (e.g., 10 µg/mL in methanol)

-

Chloroform/Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Sodium methoxide (0.5 M in methanol)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., Zebron ZB-FAME)[4]

2. Sample Preparation and Lipid Extraction (Folch Method):

-

To a glass tube, add 50 µL of the biological sample.

-

Spike the sample with a known amount of Docosanoic acid-d2 internal standard solution (e.g., 50 µL of 10 µg/mL solution).

-

Add 2 mL of chloroform/methanol (2:1) solution to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another minute.

-

Centrifuge the mixture at 3000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

3. Transesterification to FAMEs:

-

Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.

-

Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid residue.

-

Incubate the mixture in a water bath at 50°C for 15 minutes to allow for the transesterification of fatty acids to FAMEs.[4]

-

After incubation, allow the tube to cool to room temperature. Add 1 mL of hexane and 1 mL of water to quench the reaction and extract the FAMEs.

-

Vortex thoroughly and centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis:

-

Inject 1 µL of the FAMEs extract into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min

-

Oven Program: Initial temperature of 70°C for 2 min, ramp to 180°C at 15°C/min, hold for 6 min, then ramp to 230°C at 10°C/min and hold for 1 min.[4]

-

-

MS Conditions (Example):

-

Ion Source Temperature: 250°C

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the analyte FAMEs and the Docosanoic acid-d2 FAME. The deuterated standard will have a mass-to-charge ratio (m/z) that is higher than the non-deuterated analyte.

-

5. Data Analysis:

-

Generate a standard curve using known concentrations of non-labeled docosanoic acid with a fixed amount of Docosanoic acid-d2.

-

Calculate the peak area ratio of the analyte to the internal standard (Docosanoic acid-d2) in both the standards and the unknown samples.

-

Quantify the amount of the target fatty acid in the biological sample by comparing its peak area ratio to the standard curve.

Protocol 2: Structural Confirmation by ¹H and ²H NMR Spectroscopy

NMR spectroscopy is used to confirm the identity and isotopic purity of Docosanoic acid-d2, specifically the location of the deuterium atoms.

1. Sample Preparation:

-

Dissolve an accurately weighed amount of Docosanoic acid-d2 (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.7 mL of Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. The signal corresponding to the protons at the C-2 position (α-methylene protons), which is typically a triplet around 2.35 ppm for the non-deuterated acid, should be significantly diminished or absent. The disappearance of this signal confirms the position of deuterium labeling.

-

Acquire a ²H (Deuterium) NMR spectrum. This will show a signal at the chemical shift corresponding to the C-2 position, providing direct evidence of the deuterium label.

3. Data Analysis:

-

Integrate the remaining proton signals in the ¹H spectrum to confirm the overall structure of the fatty acid chain.

-

The presence of a signal in the ²H spectrum at the expected chemical shift confirms the successful deuteration at the target position. The isotopic purity can be estimated by comparing the integral of the residual C-2 proton signal in the ¹H spectrum with other signals in the molecule.

Visualization of Experimental Workflow

The primary application of Docosanoic acid-d2 is to serve as an internal standard for accurate quantification in lipidomics studies.[3][5] The following diagram illustrates a typical workflow for a targeted lipidomics experiment using a stable isotope-labeled standard.

Caption: Workflow for lipid quantification using a deuterated internal standard.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. benchchem.com [benchchem.com]

- 3. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Deuterium-Labeled Docosanoic Acid for Researchers and Drug Development Professionals

November 21, 2025

Abstract

This technical guide provides a comprehensive overview of deuterium-labeled docosanoic acid, a critical tool in metabolic research and drug development. Docosanoic acid, a C22:0 very-long-chain saturated fatty acid also known as behenic acid, plays a role in several metabolic pathways. Its deuterium-labeled isotopologues serve as invaluable tracers for elucidating these pathways and are utilized as internal standards for precise quantification. This document details the synthesis, physicochemical properties, and analytical methodologies for deuterium-labeled docosanoic acid. Furthermore, it presents specific experimental protocols for its application in metabolic studies and discusses its emerging role in drug delivery systems. All quantitative data is summarized in structured tables, and key metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

Docosanoic acid is a saturated fatty acid that is poorly absorbed but has implications in cholesterol metabolism.[1] Its metabolism is primarily handled by peroxisomes due to its very-long-chain nature.[2][3] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the docosanoic acid molecule provides a powerful analytical tool.[4] The increased mass of deuterium allows for its differentiation from its endogenous, unlabeled counterpart by mass spectrometry, making it an ideal tracer for metabolic flux analysis.[5] The carbon-deuterium bond is also stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect, which can alter the rate of metabolic processes and is a key consideration in the development of deuterated drugs with potentially improved pharmacokinetic profiles.[6][7]

This guide will explore the synthesis of deuterium-labeled docosanoic acid, its analytical quantification, and its application in understanding metabolic pathways such as peroxisomal β-oxidation and ω-oxidation.

Physicochemical and Analytical Data

The physicochemical properties of docosanoic acid are well-characterized. Deuterium labeling results in a predictable increase in molecular weight.

Table 1: Physicochemical Properties of Docosanoic Acid and its Deuterated Analog

| Property | Docosanoic Acid | Docosanoic Acid-d4 | Data Source(s) |

| Synonyms | Behenic Acid | Behenic Acid-d4 | [4][8] |

| Molecular Formula | C₂₂H₄₄O₂ | C₂₂H₄₀D₄O₂ | [1][8] |

| Molecular Weight | 340.58 g/mol | 344.61 g/mol | [1][8] |

| Melting Point | 79.95 °C | Not reported, expected to be similar | [8] |

| Solubility | Poorly soluble in water | Poorly soluble in water | [1] |

| Commercial Availability | Readily available | Available as Docosanoic acid (12,12,13,13-d₄) | [1][9] |

Table 2: Expected Mass Spectrometry Data for Unlabeled and d4-Labeled Docosanoic Acid

| Analyte | Ionization Mode | Expected [M-H]⁻ m/z | Expected [M+H]⁺ m/z | Notes |

| Docosanoic Acid | ESI Negative | 339.3 | - | For LC-MS analysis. |

| Docosanoic Acid-d4 | ESI Negative | 343.3 | - | 4 Dalton mass shift. |

| Docosanoic Acid PFB Ester | NCI | 340.3 (M) | - | For GC-MS analysis after derivatization. |

| Docosanoic Acid-d4 PFB Ester | NCI | 344.3 (M) | - | 4 Dalton mass shift. |

Synthesis of Deuterium-Labeled Docosanoic Acid

While several deuterated versions of docosanoic acid are commercially available, understanding their synthesis is crucial for customized labeling strategies. A common method for introducing deuterium into fatty acids is through catalytic hydrogen-deuterium exchange.

Experimental Protocol 1: Representative Synthesis of Deuterium-Labeled Docosanoic Acid via H/D Exchange

This protocol is a representative method based on general procedures for deuterating carboxylic acids.[10]

Materials:

-

Docosanoic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Argon gas

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine docosanoic acid (1 equivalent), Pt/C catalyst (0.1 equivalents by weight), and deuterium oxide (a sufficient volume to dissolve or suspend the fatty acid).

-

Inerting: Seal the vessel and purge with argon gas three times to remove any air.

-

Reaction: Heat the mixture to a specified temperature (e.g., 150-200 °C) under pressure for a defined period (e.g., 24-48 hours). The specific conditions will influence the degree and position of deuteration.

-

Workup: After cooling the reactor to room temperature, carefully vent any excess pressure.

-

Extraction: Dilute the reaction mixture with ethyl acetate and filter to remove the Pt/C catalyst. Wash the catalyst with additional ethyl acetate.

-

Washing: Wash the combined organic phase with brine (saturated NaCl solution) to remove residual D₂O.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the deuterium-labeled docosanoic acid.

-

Analysis: Determine the degree and location of deuterium incorporation using NMR spectroscopy and mass spectrometry. For higher deuteration levels, the process can be repeated.[10]

Metabolic Pathways of Docosanoic Acid

Docosanoic acid, as a very-long-chain fatty acid, undergoes initial metabolism in peroxisomes.

Peroxisomal β-Oxidation

Very-long-chain fatty acids are shortened in the peroxisomes via β-oxidation.[3][11] This process differs from mitochondrial β-oxidation in the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces H₂O₂.[3]

Caption: Peroxisomal β-oxidation of docosanoic acid.

ω-Oxidation

An alternative, minor pathway for fatty acid metabolism is ω-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group.[12][13][14] This pathway becomes more significant when β-oxidation is impaired.[14]

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic acid alters epidermal growth factor receptor-related signaling by disrupting its lipid raft association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Beta oxidation - Wikipedia [en.wikipedia.org]

- 12. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 13. microbenotes.com [microbenotes.com]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to the Physical Properties of Docosanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Docosanoic acid-d2, also referred to as behenic acid-d2. Due to the limited availability of experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, docosanoic acid, as a primary reference point. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic research.

Core Physical and Chemical Properties

Docosanoic acid-d2 is a saturated fatty acid with a 22-carbon backbone, where two hydrogen atoms have been replaced by deuterium. The most common commercially available form is Docosanoic-2,2-d2 acid.

| Property | Value | Source |

| Chemical Name | Docosanoic-2,2-d2 acid | [1] |

| Synonyms | Behenic acid-d2 | |

| CAS Number | 71607-34-6 | [1] |

| Molecular Formula | C22H42D2O2 | [1] |

| Molecular Weight | 342.6 g/mol | [1] |

| Melting Point | ~79.95 °C (for non-deuterated form) | [2][3] |

| Boiling Point | ~306 °C at 60 mmHg (for non-deuterated form) | [2][3] |

| Solubility | Insoluble in water. Soluble in organic solvents like dimethylformamide (DMF), hot methanol, and chloroform. | [4] |

| Physical Form | Solid | [1] |

| Purity | Typically >99% | [1] |

Experimental Protocols

Melting Point Determination

A standard method for determining the melting point of a crystalline solid like Docosanoic acid-d2 involves using a melting point apparatus.

Protocol:

-

Sample Preparation: A small, dry sample of Docosanoic acid-d2 is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

Completion: The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Analysis

GC-MS is a powerful technique to confirm the purity and determine the molecular weight of Docosanoic acid-d2.

Protocol:

-

Derivatization: The carboxylic acid group of Docosanoic acid-d2 is typically derivatized to a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester), by reacting with a methylating agent like methanol with an acid catalyst.

-

Injection: A small volume of the derivatized sample, dissolved in an appropriate solvent, is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

-

Detection (MS): As the compound elutes from the GC column, it enters the mass spectrometer. It is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum. The molecular ion peak will confirm the molecular weight, accounting for the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels on the carbon chain.

Protocol:

-

Sample Preparation: A few milligrams of Docosanoic acid-d2 are dissolved in a deuterated solvent (e.g., CDCl3).

-

¹H NMR: The proton NMR spectrum will show the absence of signals at the C2 position, confirming the D2 substitution. The integration of the remaining proton signals will be consistent with the rest of the fatty acid chain.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the chemical shift of the deuterium atoms at the C2 position.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the C2 carbon that is coupled to deuterium, resulting in a characteristic multiplet, and its intensity will be significantly lower compared to the other CH2 groups.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving Docosanoic acid-d2 are not extensively documented, its non-deuterated counterpart and other fatty acids are known to be involved in various cellular processes. Deuterated fatty acids are valuable tools for tracing metabolic pathways.

Experimental Workflow: Tracing Fatty Acid Metabolism

Deuterated fatty acids like Docosanoic acid-d2 can be used as tracers in metabolic studies to follow their uptake, incorporation into complex lipids, and breakdown.

Caption: Workflow for tracing the metabolic fate of Docosanoic acid-d2.

Representative Signaling Pathway: Fatty Acid Influence on p53

While Docosanoic acid's direct role is still under investigation, other long-chain fatty acids, such as Docosahexaenoic Acid (DHA), have been shown to modulate key signaling pathways like the p53 pathway. The following diagram illustrates a potential mechanism by which a fatty acid could influence cell fate through this pathway.

Caption: A potential signaling pathway influenced by long-chain fatty acids.[5][6]

References

- 1. larodan.com [larodan.com]

- 2. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. Docosahexaenoic acid induces autophagy through p53/AMPK/mTOR signaling and promotes apoptosis in human cancer cells harboring wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic acid induces autophagy through p53/AMPK/mTOR signaling and promotes apoptosis in human cancer cells harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Deuterated Compounds: An In-depth Technical Guide to the Certificate of Analysis for Docosanoic Acid-d2

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like Docosanoic acid-d2 is more than a mere formality; it is a foundational document that underpins the validity and reproducibility of scientific research. This technical guide provides a comprehensive overview of the critical data and experimental protocols associated with the quality assessment of Docosanoic acid-d2, ensuring its suitability for rigorous scientific applications.

Docosanoic acid-d2, a stable isotope-labeled version of behenic acid, serves as an invaluable internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility is predicated on its chemical purity and the precise degree and location of deuterium labeling. This guide will dissect a typical CoA for Docosanoic acid-d2, offering insights into the analytical techniques employed to verify its identity and quality.

Summary of Quantitative Data

A Certificate of Analysis for Docosanoic acid-d2 quantifies its key quality attributes. The following tables summarize the typical specifications and analytical results one would expect to find.

Table 1: General Properties and Identification

| Parameter | Specification | Typical Value |

| Molecular Formula | C₂₂H₄₂D₂O₂ | C₂₂H₄₂D₂O₂[2] |

| Molecular Weight | 342.60 g/mol | 342.60 g/mol [1][2] |

| CAS Number | 71607-34-6 | 71607-34-6[1][2] |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol) | Conforms |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Specification | Typical Result |

| Chemical Purity (by GC) | ≥98% | 99.5% |

| Isotopic Purity (by MS) | ≥98% Deuterium | 99.2% |

| Isotopic Enrichment | Report individual species | d₀: <1%, d₁: <2%, d₂: >97% |

| Structure Confirmation (by NMR) | Conforms to structure | Conforms |

Core Experimental Protocols

The validation of Docosanoic acid-d2 relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in a typical CoA.

Gas Chromatography (GC) for Chemical Purity

Gas chromatography is employed to determine the chemical purity of the fatty acid by separating it from any volatile impurities.[3]

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid analysis (e.g., a polar polyethylene glycol stationary phase).[4]

-

Sample Preparation : The Docosanoic acid-d2 is first derivatized to its more volatile fatty acid methyl ester (FAME). This is typically achieved by trans-esterification with a reagent like 6% H₂SO₄ in methanol.[5]

-

GC Conditions :

-

Injector Temperature : 260 °C

-

Detector Temperature : 280 °C

-

Oven Temperature Program : An initial temperature of 180 °C, held for 1 minute, followed by a ramp to 260 °C.

-

Carrier Gas : Helium at a constant flow rate.[5]

-

-

Data Analysis : The peak area of the Docosanoic acid-d2 FAME is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is the definitive technique for determining the isotopic purity and the distribution of deuterated species.

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.

-

Ionization Mode : Electron Ionization (EI) is commonly used for FAME analysis.

-

Sample Introduction : The FAME sample is introduced into the mass spectrometer via the GC.

-

Data Acquisition : The mass spectrometer is set to scan a mass range that includes the molecular ions of the unlabeled, partially deuterated, and fully deuterated Docosanoic acid methyl ester.

-

Data Analysis : The relative abundances of the different isotopic species (d₀, d₁, d₂) are determined from the mass spectrum. Isotopic purity is calculated as the percentage of the desired deuterated species (d₂) relative to all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The Docosanoic acid-d2 is dissolved in a deuterated solvent (e.g., Chloroform-d).

-

Data Acquisition : Both ¹H (proton) and ²H (deuterium) NMR spectra are acquired.

-

Data Analysis :

-

The ¹H NMR spectrum is used to confirm the overall structure of the fatty acid backbone. The absence or significant reduction of signals at the expected positions of deuteration provides evidence of successful labeling.

-

The ²H NMR spectrum will show a signal corresponding to the chemical shift of the deuterium atoms, confirming their presence and location.

-

Visualizing the Workflow and Compound

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to Docosanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₂H₄₄O₂. Its deuterated form, Docosanoic acid-d2, is a stable isotope-labeled compound valuable in metabolic research and lipidomics. The incorporation of deuterium atoms allows for the tracing and quantification of docosanoic acid in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of Docosanoic acid-d2, including its chemical and physical properties, detailed experimental protocols for its use, and insights into its metabolic and signaling roles.

Physicochemical Properties

The properties of Docosanoic acid-d2 are primarily derived from its non-deuterated counterpart, with slight variations in molecular weight due to the presence of deuterium.

| Property | Value | Reference |

| CAS Number | 71607-34-6 | |

| Molecular Formula | C₂₂H₄₂D₂O₂ | |

| Molecular Weight | 342.6 g/mol | |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 79.95 °C (for non-deuterated form) | [3] |

| Boiling Point | 306 °C at 60 mmHg (for non-deuterated form) | [3] |

| Solubility | Soluble in chloroform and hot methanol. Poorly soluble in water. | [4] |

| Purity | Typically >98% |

Experimental Protocols

The use of Docosanoic acid-d2 as an internal standard or tracer in experimental settings requires precise and validated protocols. Below are detailed methodologies for common applications.

Quantification of Docosanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the quantification of total fatty acids from biological matrices like plasma, cells, or tissues, using Docosanoic acid-d2 as an internal standard.[5][6][7]

a. Lipid Extraction:

-

To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 50 µL of plasma or 1x10⁶ cells).

-

Add a known amount of Docosanoic acid-d2 internal standard.

-

Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 1 minute.

-

Add 200 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

c. GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Selected Ion Monitoring (SIM): Monitor the molecular ions or characteristic fragment ions for endogenous docosanoic acid and Docosanoic acid-d2.

-

In Vivo Metabolic Tracing of Docosanoic Acid

This protocol outlines a general procedure for tracing the metabolic fate of orally administered Docosanoic acid-d2 in an animal model.[8][9]

a. Tracer Administration:

-

Prepare a formulation of Docosanoic acid-d2 suitable for oral gavage, such as an emulsion in corn oil.

-

Administer a single bolus dose of the deuterated fatty acid to the animal model (e.g., mouse or rat). The dosage will depend on the specific research question.

b. Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.

-

At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, brain).

-

Process blood to obtain plasma and store all samples at -80°C until analysis.

c. Sample Analysis:

-

Extract lipids from plasma and tissues as described in Protocol 1a.

-

Analyze the lipid extracts by LC-MS/MS to identify and quantify the incorporation of Docosanoic acid-d2 into various lipid species (e.g., triglycerides, phospholipids, ceramides). The use of a high-resolution mass spectrometer is recommended for accurate isotopologue analysis.[10]

In Vitro Fatty Acid Uptake Assay

This protocol describes how to measure the uptake of Docosanoic acid-d2 in cultured cells.[11]

a. Cell Culture and Treatment:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

Prepare a fatty acid-BSA complex by dissolving Docosanoic acid-d2 in a small amount of ethanol and then complexing it with fatty acid-free bovine serum albumin (BSA) in serum-free culture medium.

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the medium containing the Docosanoic acid-d2-BSA complex to the cells and incubate for various time points.

b. Termination of Uptake and Cell Lysis:

-

To stop the uptake, aspirate the treatment medium and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.

-

Lyse the cells by adding a suitable solvent, such as a chloroform:methanol mixture, directly to the wells.

c. Analysis:

-

Extract the lipids from the cell lysate as described in Protocol 1a.

-

Quantify the amount of intracellular Docosanoic acid-d2 using GC-MS or LC-MS/MS.

Metabolic Fate and Signaling Pathways

While specific signaling pathways for docosanoic acid are not as extensively characterized as those for other fatty acids like docosahexaenoic acid (DHA), its role as a very-long-chain saturated fatty acid suggests its involvement in several key cellular processes.[12][13]

Metabolic Fate of Docosanoic Acid

The metabolic pathway of very-long-chain fatty acids like docosanoic acid primarily involves peroxisomal β-oxidation and incorporation into complex lipids.

Caption: Metabolic fate of Docosanoic acid-d2.

Putative Signaling Roles of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids are integral components of cellular membranes and precursors for signaling molecules. Their incorporation into sphingolipids, such as ceramides, is particularly important for signaling pathways related to apoptosis, cell proliferation, and stress responses.

Caption: Putative signaling roles of VLCFAs.

Experimental Workflow for Lipidomic Analysis

A typical workflow for a lipidomics experiment using Docosanoic acid-d2 as an internal standard is outlined below.

Caption: Lipidomics experimental workflow.

Conclusion

Docosanoic acid-d2 is a powerful tool for researchers in the fields of metabolism, lipidomics, and drug development. Its use as an internal standard and metabolic tracer allows for accurate quantification and detailed investigation of the metabolic fate and signaling roles of very-long-chain saturated fatty acids. The protocols and pathways described in this guide provide a solid foundation for the successful application of Docosanoic acid-d2 in a variety of research contexts.

References

- 1. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Docosanoic acid | 112-85-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

An In-depth Technical Guide on the Molecular Weight of Docosanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of docosanoic acid-d2, focusing on its molecular weight and the methodologies for its determination. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Introduction to Docosanoic Acid and its Deuterated Analog

Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid with the chemical formula C₂₂H₄₄O₂.[1][2][3] It is found in various natural sources, including peanut and rapeseed oils. In the field of drug development and metabolic research, stable isotope-labeled compounds, such as docosanoic acid-d2, are invaluable tools for tracing the metabolic fate of fatty acids and for use as internal standards in quantitative analysis. The "-d2" designation indicates that two hydrogen atoms in the molecule have been replaced by deuterium atoms, a stable isotope of hydrogen. This isotopic substitution minimally alters the chemical properties of the molecule but provides a distinct mass signature for detection by mass spectrometry.

Molecular Weight Data

The incorporation of deuterium atoms into the docosanoic acid molecule results in a predictable increase in its molecular weight. The following table summarizes the molecular weights of docosanoic acid and its d2 variant.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Docosanoic Acid | C₂₂H₄₄O₂ | 340.58 |

| Docosanoic-2,2-d2 Acid | C₂₂H₄₂D₂O₂ | 342.6 |

Note: The molecular weight of docosanoic acid can be reported with slight variations (e.g., 340.6) depending on the source and the precision of the calculation.[4][1][5]

Experimental Determination of Molecular Weight

Mass spectrometry is the primary analytical technique for the precise determination of the molecular weight of compounds like docosanoic acid-d2. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for fatty acid analysis.

This protocol outlines a general procedure for the analysis of fatty acids, including deuterated standards, using GC-MS. Fatty acids often require derivatization to increase their volatility for GC analysis.

3.1.1. Materials and Reagents

-

Solvents: Methanol, isooctane, acetonitrile (HPLC or GC grade)

-

Reagents: Pentafluorobenzyl (PFB) bromide, N,N-Diisopropylethylamine (DIPEA)

-

Internal Standards: A deuterated fatty acid of a different chain length (e.g., heptadecanoic acid-d3)

-

Sample: Docosanoic acid-d2 and non-labeled docosanoic acid standards

3.1.2. Sample Preparation and Derivatization

-

Extraction: For biological samples, lipids are first extracted using a method like the Folch or Bligh-Dyer extraction. For pure standards, this step is omitted.

-

Hydrolysis (for total fatty acid analysis): To analyze fatty acids within complex lipids, a hydrolysis step (e.g., with methanolic HCl or KOH) is required to cleave the fatty acids from the lipid backbone.

-

Derivatization to PFB Esters:

-

The dried fatty acid sample is reconstituted in a solution of 1% DIPEA in acetonitrile.

-

A solution of 1% PFB bromide in acetonitrile is added.

-

The reaction mixture is incubated at room temperature for approximately 20-30 minutes.[4]

-

The solvent is then evaporated under a stream of nitrogen.

-

The derivatized sample is reconstituted in isooctane for GC-MS analysis.[4]

-

3.1.3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester or PFB ester analysis (e.g., a wax or a phenyl-methylpolysiloxane column).

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the fatty acids based on their chain length and degree of saturation. A typical program might start at a lower temperature and ramp up to a final temperature, holding for a few minutes.

-

Mass Spectrometer: Operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI is often preferred for PFB derivatives due to its high sensitivity.

-

Data Acquisition: The mass spectrometer is set to scan a mass range that includes the expected molecular ions of the derivatized docosanoic acid and its d2 analog.

LC-MS is another powerful technique that often requires less sample derivatization than GC-MS.

3.2.1. Materials and Reagents

-

Solvents: Water, methanol, acetonitrile (LC-MS grade)

-

Mobile Phase Additives: Ammonium acetate or formic acid to aid in ionization.

-

Internal Standards: A deuterated fatty acid of a different chain length.

-

Sample: Docosanoic acid-d2 and non-labeled docosanoic acid standards.

3.2.2. Sample Preparation

-

Extraction: Similar to the GC-MS protocol, lipids are extracted from biological matrices if necessary.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and acetonitrile).

3.2.3. LC-MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C8 or C18) is typically used for fatty acid separation.

-

Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

-

Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in negative ion mode to detect the deprotonated [M-H]⁻ ion of the fatty acids.

-

Data Acquisition: The mass spectrometer is set to scan a mass range that includes the expected molecular ions of docosanoic acid and its d2 analog.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining the molecular weight of docosanoic acid-d2 and a simplified representation of its role as an internal standard.

Caption: Experimental workflow for molecular weight determination.

Caption: Logic of using docosanoic acid-d2 as an internal standard.

References

- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Docosanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed experimental protocols, and an overview of the metabolic pathways relevant to the use of Docosanoic acid-d2 in a research and development setting. The information is intended to ensure safe handling and to provide a foundational understanding of its biological context.

Section 1: Safety Data Summary

The following tables summarize the key safety and physical property data for Docosanoic acid. Health and safety data for deuterated compounds are generally not available but are assumed to be similar or identical to the corresponding unlabeled compound.[1][2] Therefore, the data for Docosanoic acid is presented here as a proxy for Docosanoic acid-d2.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₄₂D₂O₂ | [3] |

| Molecular Weight | 342.6 g/mol | [3] |

| Appearance | White to cream-colored crystals or powder | [1] |

| Melting Point | 72-80 °C | [4] |

| Boiling Point | 306 °C at 60 mmHg | [4] |

| Solubility | Soluble in DMF (~3 mg/ml), hot methanol. Poorly soluble in water. | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place, away from light and moisture.[2][5] |

Table 2: Toxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [2][6] |

| Skin Corrosion/Irritation | Not classified as an irritant. Minor irritation may occur for susceptible individuals. | [1][2] | |

| Serious Eye Damage/Irritation | Not classified as an irritant. May cause eye irritation. | [2][5] | |

| Respiratory or Skin Sensitization | Not sensitizing | [1] | |

| Germ Cell Mutagenicity | Negative in bacterial mutation and in vitro chromosomal aberration tests. | [6] | |

| Carcinogenicity | No carcinogenic effects have been reported. | [1] | |

| Reproductive Toxicity | NOAEL: 1,000 mg/kg/day | Rat | [6] |

Table 3: Hazard Identification and Handling

| Hazard | Description | Precautionary Measures | Source(s) |

| Health Hazards | Not classified as hazardous.[1] May be harmful if inhaled, ingested, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[2][5] | Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[5] | [1][2][5] |

| Fire Hazards | Not flammable.[7] Combustion may produce carbon monoxide and carbon dioxide.[1][2] | Use extinguishing media suitable for the surrounding fire (water spray, dry chemical, foam, or carbon dioxide).[2][8] | [1][2][7][8] |

| Handling | Avoid dust formation.[2] Wash hands thoroughly after handling.[5] | Provide appropriate exhaust ventilation at places where dust is formed.[2] | [2][5] |

| Storage | Store in a tightly closed container in a dry and cool place.[1][2] Incompatible with strong oxidizing agents, reducing agents, and bases.[5] | Keep away from incompatible materials. | [1][2][5] |

| Disposal | Dispose of in accordance with local, state, and federal regulations.[5][7] | Offer surplus and non-recyclable solutions to a licensed disposal company.[5] | [5][7] |

Section 2: Experimental Protocols

The following is a representative protocol for the extraction and quantification of Docosanoic acid-d2 from plasma samples using gas chromatography-mass spectrometry (GC-MS). This method is adapted from established procedures for fatty acid analysis.

Protocol: Quantification of Docosanoic Acid-d2 in Human Plasma by GC-MS

1. Materials and Reagents:

-

Docosanoic acid-d2 (Tracer)

-

Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or another odd-chain fatty acid not expected to be in the sample.

-

Plasma samples

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Acetyl chloride

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

2. Lipid Extraction (Folch Method):

-

To 100 µL of plasma in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Add a known amount of the internal standard.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

3. Fatty Acid Methylation:

-

To the dried lipid extract, add 2 mL of a 2% (v/v) solution of acetyl chloride in methanol.

-

Seal the tube tightly and heat at 100°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs).

-

After cooling to room temperature, add 2 mL of 5% sodium bicarbonate solution to neutralize the reaction.

-

Extract the FAMEs by adding 2 mL of hexane and vortexing for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the dried hexane solution to a GC-MS vial for analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column suitable for FAME separation.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for Docosanoic acid-d2 methyl ester and the internal standard methyl ester.

5. Data Analysis and Quantification:

-

Identify the peaks for Docosanoic acid-d2 methyl ester and the internal standard methyl ester based on their retention times and mass spectra.

-

Integrate the peak areas for the selected ions of the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve using known concentrations of Docosanoic acid-d2 and a fixed concentration of the internal standard.

-

Determine the concentration of Docosanoic acid-d2 in the plasma samples by interpolating their response ratios on the calibration curve.

Section 3: Metabolic Pathways and Visualizations

Docosanoic acid, as a very long-chain fatty acid (VLCFA), is primarily metabolized through two key pathways: peroxisomal β-oxidation and ω-oxidation.

Peroxisomal β-Oxidation

VLCFAs are too long to be directly metabolized in the mitochondria. They first undergo chain shortening in the peroxisomes.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. isotope.com [isotope.com]

- 3. larodan.com [larodan.com]

- 4. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fishersci.com [fishersci.com]

Solubility Profile of Docosanoic Acid-d2 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of docosanoic acid-d2 in various organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document presents the available solubility data for the non-deuterated analogue, docosanoic acid (behenic acid), as a close proxy. The underlying principles of fatty acid solubility suggest that the deuteration at a non-polar position is unlikely to significantly alter its solubility characteristics in organic solvents. This guide includes tabulated solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to assist researchers in preparing solutions and designing experiments.

Introduction

Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid with the chemical formula C₂₂H₄₄O₂. Its deuterated isotopologue, docosanoic acid-d2, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications. Accurate solubility data is critical for the effective use of this compound in various experimental settings, ensuring proper sample preparation, dosing accuracy, and the integrity of analytical measurements. This guide aims to provide the most current and comprehensive information on the solubility of docosanoic acid-d2 to support the scientific community.

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for docosanoic acid in a range of common organic solvents. It is important to note that for long-chain fatty acids, solubility can be enhanced by warming and sonication.[1][2][3]

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Chloroform | CHCl₃ | 50 mg/mL | Not Specified | Soluble, clear solution.[4][5] |

| Dimethylformamide (DMF) | C₃H₇NO | ~3 mg/mL | Not Specified | Soluble.[4][6][7][8] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | < 1 mg/mL | Not Specified | Insoluble or slightly soluble.[9] Warming to 50°C and ultrasonication are recommended.[3][10] |

| Ethanol | C₂H₅OH | 2.18 mg/mL | 25 | Slightly soluble.[4][6][8][11] Sonication and heating to 50°C are recommended to enhance solubility.[9] |

| Ethyl Ether | (C₂H₅)₂O | Slightly Soluble | Not Specified | [11] |

| Hexane | C₆H₁₄ | Soluble | Not Specified | [5] |

| Hot Methanol | CH₃OH | Soluble | Not Specified | [4][6][8] |

Experimental Protocols: Determining Solubility

The following is a generalized protocol for determining the solubility of a long-chain fatty acid such as docosanoic acid-d2 in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the saturation solubility of docosanoic acid-d2 in a specific organic solvent at a given temperature.

Materials:

-

Docosanoic acid-d2 (solid)

-

Organic solvent of interest (e.g., ethanol, chloroform)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD) or a gas chromatography (GC) system with a flame ionization detector (FID).

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of docosanoic acid-d2 to a series of vials containing a known volume of the organic solvent. The exact amount should be more than what is expected to dissolve.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent.

-

Analyze the diluted sample using a calibrated HPLC-ELSD or GC-FID method to determine the concentration of docosanoic acid-d2.

-

-

Data Calculation:

-

Calculate the solubility in mg/mL or mol/L using the concentration determined from the analysis and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of docosanoic acid-d2.

Caption: Workflow for determining the solubility of docosanoic acid-d2.

Conclusion

This technical guide provides essential information on the solubility of docosanoic acid-d2 in organic solvents, primarily based on data from its non-deuterated analogue. The provided data table and experimental protocol are intended to be valuable resources for researchers in various fields. While the solubility of docosanoic acid-d2 is expected to be very similar to that of docosanoic acid, for highly sensitive applications, it is recommended to experimentally verify the solubility using the protocol outlined in this document.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Docosanoic acid CAS#: 112-85-6 [m.chemicalbook.com]

- 5. 辣木子油酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Docosanoic acid | 112-85-6 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Docosanoic acid CAS 112-85-6 - Buy Docosanoic acid, CAS 112-85-6, C22H44O2 Product on BOSS CHEMICAL [bosschemical.com]

- 9. Docosanoic acid | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 10. Natural Product Description|Behenic acid [sinophytochem.com]

- 11. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Docosanoic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects concerning the storage, stability, and handling of Docosanoic acid-d2. Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid.[1][2][3] Its deuterated form, Docosanoic acid-d2, serves as a valuable tool in metabolic research and lipidomics, where stable isotope labeling is used to trace the metabolic fate of fatty acids.[4][5] Proper handling and storage are paramount to ensure its chemical integrity and the validity of experimental results.

Recommended Storage and Handling

The stability of Docosanoic acid-d2 is contingent upon adherence to appropriate storage and handling protocols. Like its non-deuterated counterpart, it is a stable compound when stored correctly.[6][7]

Storage Conditions: The consensus from various suppliers is to store Docosanoic acid-d2 at room temperature, protected from light and moisture.[6][8][9] For long-term stability, particularly when in solution, storage at -20°C is recommended.[1] One supplier suggests a stability of at least four years for the non-deuterated form when stored at -20°C.[1]

Handling Procedures: Standard laboratory hygiene measures should be followed, including washing hands before and after handling.[8] It is recommended to handle the compound in a well-ventilated area to minimize dust or vapor concentrations.[6][8] Appropriate personal protective equipment (PPE), such as gloves, protective clothing, and safety goggles, should be worn.[6][8] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media.[6]

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room temperature (solid)[6][8] or -20°C (long-term)[1] | [1][8] |

| Light Exposure | Store away from light. | [8] |

| Moisture | Keep container tightly closed in a dry place. | [8][9] |

| Form | Crystalline solid or neat. | [1][9] |

| Long-term Stability | ≥ 4 years (for non-deuterated form at -20°C). | [1] |

Stability Profile and Degradation

Docosanoic acid-d2 is generally a stable compound under recommended storage conditions.[6][7] However, its integrity can be compromised by exposure to incompatible materials or harsh conditions.

Incompatible Materials: Contact with strong bases, oxidizing agents, and reducing agents should be avoided as they are incompatible with Docosanoic acid.[6][7][8]

Hazardous Decomposition: Upon combustion, Docosanoic acid can produce hazardous decomposition products, primarily carbon oxides (CO, CO₂).[6][8][10]

Biodegradation: While stable in water, docosanoic acid is considered inherently biodegradable under aerobic conditions. It is also likely to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals.[2]

Physicochemical and Solubility Data

Precise quantitative data is essential for experimental design. The following tables summarize key properties of Docosanoic acid and its deuterated analogs.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₄₀D₄O₂ (for 12,12,13,13-D₄) | [4] |

| Molecular Weight | 344.61 g/mol (for 12,12,13,13-D₄) | [4][9] |

| Purity | ≥98% | [8][9] |

| Melting Point | 72-80 °C | [7] |

| Appearance | Crystalline solid | [1] |

| Solvent | Solubility | Source(s) |

| DMF | ~3 mg/mL | [1][7] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Methanol (hot) | Soluble | [7] |

| Ethanol (25°C) | 2.18 mg/mL | [7] |

| Chloroform | Soluble | [7] |

| Water (25°C) | 0.15 mg/mL | [7] |

Experimental Protocols

General Protocol for Stability Assessment

This protocol outlines a general workflow for assessing the stability of Docosanoic acid-d2 under various conditions. The primary analytical method suggested is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME), a common and robust method for fatty acid analysis.[5]

Objective: To determine the stability of Docosanoic acid-d2 over time under defined storage conditions (e.g., temperature, light exposure).

Materials:

-

Docosanoic acid-d2

-

High-purity solvents (e.g., hexane, methanol)

-

Derivatization agent (e.g., 2% sulfuric acid in methanol)

-

Internal standard (e.g., a non-endogenous deuterated fatty acid)

-

GC-MS system

Methodology:

-

Sample Preparation: Prepare multiple aliquots of Docosanoic acid-d2, either as a solid or dissolved in a suitable, inert solvent. Include an internal standard to control for sample loss and analytical variability.

-

Storage: Store the aliquots under different experimental conditions (e.g., -20°C, room temperature, 40°C; protected from light vs. exposed to light).

-

Time-Point Analysis: At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve aliquots from each storage condition for analysis.

-